Butyl Paraben-13C6, also known as Butyl parahydroxybenzoate-13C6, is a stable isotopic variant of butyl paraben, where the carbon atoms are labeled with the isotope carbon-13. This compound belongs to the family of parabens, which are esters of p-hydroxybenzoic acid. Butyl paraben is commonly used as an antimicrobial preservative in cosmetics and personal care products due to its effectiveness against a wide range of bacteria and fungi . The chemical formula for Butyl Paraben-13C6 is , with a molecular weight of approximately 194.23 g/mol .
The synthesis of butyl paraben involves the esterification reaction between p-hydroxybenzoic acid and butanol, typically catalyzed by sulfuric acid. The general reaction can be represented as follows:
In this reaction, the hydroxyl group of p-hydroxybenzoic acid reacts with the hydroxyl group of butanol to form an ester bond, releasing water as a byproduct . The isotopic labeling with carbon-13 does not significantly alter the chemical reactivity but allows for tracking and studying metabolic pathways in biological systems.
Butyl paraben exhibits significant biological activity as an antimicrobial agent. It functions by disrupting microbial cell membranes, leading to cell death. Additionally, studies have indicated that butyl paraben can interact with estrogen receptors, potentially exhibiting endocrine-disrupting properties. This has raised concerns regarding its safety, particularly in products used by sensitive populations such as pregnant women and infants . Research has shown that butyl paraben can be hydrolyzed in biological systems to yield p-hydroxybenzoic acid, which is further metabolized in the liver .
The synthesis of Butyl Paraben-13C6 follows similar methods as regular butyl paraben, with the incorporation of carbon-13 labeled reagents. The process typically includes:
Butyl Paraben-13C6 is primarily utilized in research settings to study metabolic pathways and pharmacokinetics due to its isotopic labeling. Its applications include:
Interaction studies involving Butyl Paraben-13C6 have focused on its effects on various biological systems. Key findings include:
Butyl Paraben-13C6 shares structural similarities with other parabens, which include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl Paraben | Shorter alkyl chain; more widely used in cosmetics. | |
Ethyl Paraben | Intermediate alkyl chain; effective antimicrobial properties. | |
Propyl Paraben | Longer alkyl chain; similar antimicrobial activity but different metabolic profile. | |
Benzyl Paraben | Contains a benzene ring; different solubility characteristics. |
Butyl Paraben-13C6 stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This feature makes it particularly valuable in pharmacokinetic research where understanding the fate of compounds within biological systems is crucial.
The quantification of Butyl Paraben-13C6 using liquid chromatography-tandem mass spectrometry with isotope dilution techniques represents a sophisticated analytical approach that leverages the chemical similarity between the isotopically labeled internal standard and the target analyte [3] [11]. The isotope dilution method incorporates stable isotope-labeled internal standards added to sample matrices, enabling precise correction for systematic errors associated with sample preparation, matrix effects, and instrumental variability [17] [18].
The fundamental principle of isotope dilution quantification relies on the chemical equivalence between Butyl Paraben-13C6 and its unlabeled counterpart, with the six carbon-13 atoms incorporated into the aromatic ring structure providing a mass shift of 6 daltons [4] [5]. This mass difference allows for distinct mass spectrometric detection while maintaining nearly identical physicochemical properties, including retention time, extraction efficiency, and ionization behavior [18] [19].
Multiple reaction monitoring mode represents the preferred detection approach for Butyl Paraben-13C6 quantification, utilizing specific precursor-to-product ion transitions that provide enhanced selectivity and sensitivity [3] [9]. The isotope-labeled standard undergoes identical fragmentation patterns to the native compound, with characteristic transitions shifted by the mass difference corresponding to the carbon-13 incorporation [13] [21].
The isotope dilution approach demonstrates superior performance compared to external calibration methods, particularly in complex biological matrices where matrix effects can significantly impact quantitative accuracy [3] [11]. Studies have demonstrated that isotope dilution techniques using Butyl Paraben-13C6 achieve matrix spike recoveries ranging from 88 to 115 percent across diverse sample types, with relative standard deviations consistently below 15 percent [8] [9] [17].
Sample preparation protocols for isotope dilution analysis typically involve the addition of Butyl Paraben-13C6 at the earliest possible stage of the analytical workflow [18] [23]. This early incorporation ensures that the internal standard experiences identical treatment to the target analyte throughout all subsequent processing steps, including extraction, cleanup, and derivatization procedures when applicable [19] [23].
The quantification process utilizes the peak area ratio between the native paraben and the isotope-labeled internal standard, effectively normalizing variations that may arise throughout the experimental stages [18] [23]. This ratio-based approach provides exceptional accuracy and precision, with studies reporting quantitative recoveries within 5 percent of theoretical values even in challenging matrices such as human urine and plasma [3] [11].
The validation of analytical methods for Butyl Paraben-13C6 detection in complex matrices requires comprehensive evaluation of multiple performance parameters to ensure reliable quantitative results [8] [9]. Validation studies have been conducted across diverse sample types including human biological fluids, tissue samples, consumer products, and environmental matrices [3] [10] [16].
Linearity assessment represents a critical validation parameter, with Butyl Paraben-13C6 methods demonstrating excellent linear response across concentration ranges from 0.2 to 300 nanograms per milliliter [2] [9]. Correlation coefficients consistently exceed 0.99, indicating strong proportional relationships between analyte concentration and instrumental response [9] [21]. The linear dynamic range encompasses concentrations relevant to both exposure assessment and regulatory compliance monitoring applications [2] [16].
Table 1: Liquid Chromatography-Tandem Mass Spectrometry Method Validation Parameters for Butyl Paraben-13C6
Parameter | Butyl Paraben-13C6 Values | Acceptance Criteria |
---|---|---|
Linearity Range (ng/mL) | 0.2-300 | Study dependent |
Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
Limit of Detection (LOD) | 0.06-0.2 ng/mL | S/N ≥ 3 |
Limit of Quantification (LOQ) | 0.2-0.6 ng/mL | S/N ≥ 10 |
Accuracy (% Recovery) | 85-115% | 80-120% |
Intraday Precision (% RSD) | < 15% | ≤ 15% |
Interday Precision (% RSD) | < 20% | ≤ 20% |
Matrix Effect (%) | 85-115% | 85-115% |
Extraction Recovery (%) | 75-102% | ≥ 75% |
Stability (Hours at RT) | 24-48 | Study dependent |
Limit of detection and limit of quantification values for Butyl Paraben-13C6 methods vary depending on the complexity of the sample matrix and the specific analytical instrumentation employed [2] [13]. Detection limits typically range from 0.06 to 0.2 nanograms per milliliter, while quantification limits fall between 0.2 and 0.6 nanograms per milliliter [11] [16]. These sensitivity levels enable detection of paraben concentrations relevant to human exposure assessment and regulatory monitoring requirements [3] [16].
Accuracy evaluation through recovery studies demonstrates that Butyl Paraben-13C6 methods achieve recoveries within acceptable ranges across multiple concentration levels [8] [9]. Mean recovery values typically fall between 85 and 115 percent, meeting regulatory guidelines for bioanalytical method validation [2] [21]. Recovery assessment includes evaluation at low, medium, and high concentration levels to ensure consistent performance across the validated range [8] [13].
Precision assessment encompasses both intraday and interday variability evaluation [9] [21]. Intraday precision values consistently remain below 15 percent relative standard deviation, while interday precision typically falls below 20 percent relative standard deviation [8] [13]. These precision levels meet international guidelines for analytical method validation and demonstrate the reproducibility of Butyl Paraben-13C6 quantification procedures [9] [22].
Matrix effect evaluation represents a particularly important validation parameter for complex biological samples [9] [16]. Studies utilizing Butyl Paraben-13C6 have demonstrated matrix effects within acceptable ranges of 85 to 115 percent across diverse sample types [3] [16]. The isotope dilution approach effectively compensates for matrix-induced signal suppression or enhancement, ensuring accurate quantification even in challenging sample matrices [11] [17].
Table 2: Complex Matrix Validation Results for Butyl Paraben-13C6 Analysis
Matrix Type | Sample Preparation | LOQ Achievement (ng/mL) | Recovery Range (%) | Matrix Effect (%) |
---|---|---|---|---|
Human Urine | Enzyme hydrolysis + SLE | 0.2 | 85-108 | < 20 |
Human Plasma | Protein precipitation | 0.5 | 88-106 | 85-115 |
Placental Tissue | Homogenization + LLE | 0.1 ng/g | 72-105 | 85-115 |
Sports Supplements | Extraction + SPE | 1.0 | 93.9-106.2 | 85-115 |
Cosmetic Products | Dilution + filtration | 8.0 | 84.5-108.8 | 85-115 |
Water Samples | Direct injection | 0.01 | 94.9-115 | < 15 |
Dried Blood Spots | Extraction + cleanup | 20 | 75 | 85-115 |
Stability assessment includes evaluation of analyte stability under various storage conditions and analytical processing conditions [8] [13]. Butyl Paraben-13C6 demonstrates acceptable stability for 24 to 48 hours at room temperature, enabling practical sample processing workflows [10] [16]. Long-term stability evaluation at frozen storage conditions typically demonstrates acceptable stability for several months, supporting biobanking applications [3] [8].
The analytical performance of Butyl Paraben-13C6 has been extensively compared with alternative stable isotope internal standards to establish optimal analytical approaches [9] [18] [19]. These comparative studies encompass deuterated analogs, carbon-13 labeled alternatives with different labeling patterns, and nitrogen-15 labeled compounds when available [12] [18] [23].
Deuterated Butyl Paraben represents the most commonly evaluated alternative to Butyl Paraben-13C6, typically incorporating nine deuterium atoms to achieve sufficient mass separation for mass spectrometric analysis [9] [18]. Comparative studies demonstrate that while deuterated analogs provide acceptable analytical performance, they may exhibit slight differences in chromatographic retention time and potential isotope exchange under certain analytical conditions [18] [19] [23].
Carbon-13 labeling provides superior isotope stability compared to deuterium labeling, as carbon-13 atoms remain fixed at their incorporation sites throughout all analytical processing steps [18] [23]. This stability advantage becomes particularly pronounced in methods involving derivatization reactions or extended sample processing procedures [19] [23]. Studies have documented instances where deuterated internal standards exhibited isotope scrambling or exchange effects that compromised quantitative accuracy [18] [19].
Table 3: Comparative Performance of Stable Isotope Internal Standards for Paraben Analysis
Internal Standard Type | Mass Shift (Da) | Isotope Stability | Matrix Effect Correction | Co-elution with Analyte | Cost Effectiveness | Overall Performance Score |
---|---|---|---|---|---|---|
Butyl Paraben-13C6 | 6 | Excellent | Excellent | Perfect | Moderate | 9.5/10 |
Butyl Paraben-D9 | 9 | Good-Moderate | Good | Near-perfect | High | 8.0/10 |
Structural Analogue | Variable | N/A | Moderate | Variable | High | 6.5/10 |
Matrix-Matched Standards | 0 | N/A | Poor | Perfect | Excellent | 5.0/10 |
Co-elution characteristics represent a critical performance parameter for internal standard effectiveness [18] [19]. Butyl Paraben-13C6 demonstrates perfect co-elution with the native analyte across diverse chromatographic conditions, ensuring that any variations in retention time or peak shape affect both compounds equally [9] [18]. This co-elution behavior is essential for accurate quantification, particularly in gradient liquid chromatography methods where retention time shifts may occur [11] [21].
Matrix effect compensation represents another area where Butyl Paraben-13C6 demonstrates superior performance compared to alternative internal standards [17] [18]. The identical chemical structure between the labeled and unlabeled compounds ensures equivalent behavior during ionization processes, providing optimal correction for matrix-induced signal alterations [9] [17]. Comparative studies have demonstrated that carbon-13 labeled standards provide more consistent matrix effect correction compared to structural analogs or deuterated compounds [11] [18].
Method robustness evaluation reveals that Butyl Paraben-13C6 provides enhanced analytical reliability compared to alternative internal standard approaches [8] [9]. This enhanced robustness manifests as reduced method-to-method variability and improved interlaboratory reproducibility [19] [21]. Studies involving multiple analytical laboratories have demonstrated coefficient of variation values below 15 percent when Butyl Paraben-13C6 is employed as the internal standard [8] [17].
Cost-effectiveness considerations must balance the superior analytical performance of Butyl Paraben-13C6 against the increased expense of carbon-13 labeled compounds compared to deuterated alternatives [18] [23]. While carbon-13 labeled internal standards typically command higher purchase prices, the improved analytical reliability and reduced need for method re-validation may provide overall cost benefits for high-throughput analytical laboratories [19] [23].
The environmental degradation of Butyl Paraben-13C6 in aquatic systems follows several distinct pathways, with significant variations in kinetic rates and mechanisms depending on environmental conditions. Photochemical degradation represents the primary transformation pathway in surface waters, with ultraviolet radiation driving both direct and indirect photolysis reactions [1]. Studies demonstrate that the photodegradation efficiency is strongly influenced by the presence of dissolved organic matter, with natural water matrices enhancing degradation rates by approximately 16% to 36% compared to pure water systems [1].
Advanced oxidation processes show remarkable efficacy in degrading butyl paraben compounds. The UV/hydrogen peroxide system achieves near-complete degradation within 120 minutes, with pseudo-first-order rate constants ranging from 0.56 to 0.58 min⁻¹ [2]. Ozonation demonstrates pH-dependent kinetics, with optimal degradation occurring under alkaline conditions where dissociated paraben forms react approximately 10⁴ times faster than undissociated species [3]. The rate constants for ozone reactions with dissociated parabens reach values of 3.3 × 10⁹ to 4.2 × 10⁹ M⁻¹s⁻¹ [3].
Biodegradation pathways in aquatic environments proceed through enzymatic hydrolysis of the ester bond, producing para-hydroxybenzoic acid as the primary metabolite [4] [5]. The degradation mechanism involves two competitive pathways: radical attack producing hydroquinone and quinone derivatives, and nucleophilic attack yielding para-hydroxybenzoic acid, which exhibits reduced ecotoxicity compared to parent parabens [5]. Temperature significantly affects biodegradation rates, with negative correlations observed between ambient temperature and paraben concentrations in sewage sludge, indicating enhanced microbial activity during warmer seasons [4].
Transformation products formed during aquatic degradation include hydroxylated derivatives, particularly 1-hydroxy butylparaben and dihydroxy butylparaben, alongside hydroquinone and 4-hydroxybenzoic acid [2]. The formation of these metabolites follows pseudo-first-order kinetics with rate constants of 0.0367 min⁻¹ for photosonochemical degradation processes [2]. Gamma radiolysis studies reveal that hydrophobic fragments initially form during early degradation stages but undergo complete mineralization to carbon dioxide and water at higher radiation doses [6].
Compound | Degradation Pathway | Rate Constant (min⁻¹) | Half-life (min) | pH Dependence |
---|---|---|---|---|
Butylparaben | UV/H₂O₂ oxidation | 0.57 × 10⁻¹ | 12.2 | Optimal at pH 7 |
Methylparaben | Ozonation (pH 7) | 1.74 × 10⁻² | 39.9 | Higher at alkaline pH |
Ethylparaben | Photocatalytic (TiO₂/UV) | 7.57 × 10⁻¹ | 0.92 | Influenced by pH |
Propylparaben | Direct photolysis | 0.042 | 16.5 | Significant pH effect |
Chlorinated Parabens | Direct photodegradation | 0.011-0.017 | 40.8-63.0 | Enhanced by deprotonation |
Brominated Parabens | Direct photodegradation | 0.075-0.120 | 5.8-9.2 | Enhanced by deprotonation |
The interaction between Butyl Paraben-13C6 and chlorinated water systems results in the formation of multiple transformation products with enhanced environmental persistence and altered toxicological profiles. Chlorination kinetics follow second-order reaction mechanisms, with apparent rate constants of 1.76 × 10⁻² M⁻⁰·⁸⁶⁰s⁻¹ for butylparaben at pH 7.0 [15]. The reaction rates exhibit strong pH dependence, with maximum kinetic constants observed at pH 8.0 and minimum values at pH 11.0 [15].
Primary chlorination products include 3-chloro-butylparaben and 3,5-dichloro-butylparaben, formed through electrophilic substitution reactions at ortho positions relative to the hydroxyl group [15] [16]. These dichlorinated derivatives demonstrate significantly enhanced persistence compared to parent compounds, with biodegradation rates reduced to approximately 1/30 of the original metabolic transformation rate [17]. The formation mechanism involves electrophilic substitution facilitated by water molecules, with potential for secondary coupling reactions forming chlorinated biphenyl structures [18] [19].
Chloramination processes generate additional transformation products beyond traditional chlorinated derivatives. Novel coupled products form through radical-mediated carbon-carbon bond formation, while hydroxylated derivatives result from addition-hydrolysis pathways [18] [19]. Quantum chemical calculations reveal that coupled product formation proceeds through electron transfer mechanisms generating reactive radicals, with toxicity assessments indicating enhanced negative effects on gastrointestinal and cardiovascular systems compared to parent compounds [18] [19].
Brominated byproducts form in water systems containing bromide ions, with 3-bromo-butylparaben and 3,5-dibromo-butylparaben identified as major transformation products [16]. The presence of trace bromide in municipal water supplies leads to formation of mixed bromochloro-parabens, expanding the spectrum of potential environmental contaminants [16]. Brominated derivatives exhibit higher photodegradation rates than chlorinated analogs, with rate constants approximately 7-fold higher under sunlight conditions [20].
Environmental implications of chlorinated paraben formation include enhanced bioaccumulation potential and altered ecological effects. Chlorinated transformation products demonstrate reduced estrogenic activity but may exhibit estrogen receptor antagonistic properties [17] [21]. The persistence of these compounds in aquatic environments raises concerns regarding long-term ecological impacts, particularly given their resistance to conventional wastewater treatment processes [17] [22].
Advanced treatment systems show promise for removing chlorinated paraben products. Solar-driven peroxymonosulfate systems achieve effective degradation through dechlorination, hydroxylation, and ester chain cleavage pathways [22]. Economic analysis indicates minimum treatment costs of 93.41-158.04 kWh m⁻³ order⁻¹ for effective removal of chlorinated parabens using solar/peroxymonosulfate technology [22].
Parent Compound | Chlorination Product | Formation Rate (M⁻¹s⁻¹) | Environmental Persistence | Toxicity Relative to Parent |
---|---|---|---|---|
Methylparaben | 3-Chloro-methylparaben, 3,5-Dichloro-methylparaben | 9.65 × 10⁻³ | Higher than parent | Reduced estrogenic activity |
Ethylparaben | 3-Chloro-ethylparaben, 3,5-Dichloro-ethylparaben | 1.77 × 10⁻² | Higher than parent | Reduced estrogenic activity |
Propylparaben | 3-Chloro-propylparaben, 3,5-Dichloro-propylparaben | 2.98 × 10⁻² | Higher than parent | Reduced estrogenic activity |
Butylparaben | 3-Chloro-butylparaben, 3,5-Dichloro-butylparaben | 1.76 × 10⁻² | Higher than parent | Reduced estrogenic activity |
All parabens | Coupled products (C-C bond formation) | Variable | Enhanced stability | Enhanced toxicity potential |
Parabens (general) | Hydroxylated products | pH dependent | Reduced biodegradability | Variable effects |